

1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
Cat. No.:	B1423209

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating a Key Synthetic Building Block

1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis and pharmaceutical development.^[1] Their utility as versatile building blocks stems from the unique electronic and structural properties conferred by the substituted pyridine ring.^[2] Accurate and unambiguous structural confirmation is not merely a procedural step but the foundation of reliable and reproducible research. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride**.

Our approach moves beyond simple data reporting. We will delve into the causality behind experimental choices and interpret the spectral data through the lens of fundamental chemical principles, ensuring a thorough understanding of the molecule's structural identity. The synergistic application of these techniques provides a self-validating system for structural elucidation, a cornerstone of scientific integrity.^[3]

Figure 1: Structure of **1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei like ^1H and ^{13}C .^{[3][4]} It provides precise information about the chemical environment, connectivity, and relative quantities of atoms in a molecule.^[5]

^1H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: A Self-Validating Approach

- Sample Preparation: Accurately weigh ~5-10 mg of **1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride**.
- Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO- d_6).
 - Expert Insight: The choice of solvent is critical. As a dihydrochloride salt, the compound is highly polar and requires a polar deuterated solvent. D_2O is an excellent choice for solubility. However, the acidic amine (NH_3^+) and pyridinium (N^+-H) protons will rapidly exchange with deuterium atoms in D_2O , causing their signals to broaden and often disappear. To observe these exchangeable protons, DMSO- d_6 is the superior choice, as it does not participate in proton exchange.
- Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D_2O , to calibrate the chemical shift scale to 0.00 ppm.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis (Predicted in DMSO- d_6)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
Pyridinium NH ⁺	9.0 - 10.0	Broad s	1H
H-6 (Pyridine)	~8.4	s or d	1H
H-4 (Pyridine)	~7.8	d	1H
H-3 (Pyridine)	~7.4	d	1H
NH ₃ ⁺ (Amine)	8.5 - 9.5	Broad s	3H
CH (Ethylamine)	~4.5	q	1H
CH ₃ (Pyridine)	~2.4	s	3H
CH ₃ (Ethylamine)	~1.6	d	3H

- Aromatic Region (7.0-8.5 ppm): The protons on the pyridine ring are deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing effect of the protonated nitrogen atom. We expect to see three distinct signals. The H-6 proton, being adjacent to the nitrogen, will be the most downfield, followed by H-4 and H-3. Their coupling patterns (doublets or singlets depending on the coupling constants) will confirm their relative positions.[6][7]
- Amine and Pyridinium Protons (8.5-10.0 ppm): In DMSO-d₆, the three protons of the ammonium group (NH₃⁺) and the single pyridinium proton (N⁺-H) will appear as broad singlets. Their broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their identity as exchangeable protons.
- Aliphatic Region (1.0-5.0 ppm): The methine (CH) proton of the ethylamine side chain is adjacent to both the chiral center and the electron-withdrawing pyridine ring, placing its signal (a quartet) around 4.5 ppm. The terminal methyl (CH₃) group of the side chain will appear as a doublet around 1.6 ppm, coupled to the methine proton. The methyl group attached to the pyridine ring is a simple singlet, expected around 2.4 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Data Interpretation and Analysis (Predicted)

Carbon Assignment	Predicted δ (ppm)
C-2 (Pyridine)	~160
C-6 (Pyridine)	~148
C-4 (Pyridine)	~140
C-5 (Pyridine)	~130
C-3 (Pyridine)	~125
CH (Ethylamine)	~50
CH ₃ (Ethylamine)	~20
CH ₃ (Pyridine)	~18

- Aromatic Carbons (120-160 ppm): The chemical shifts of the pyridine ring carbons are highly dependent on their position relative to the nitrogen atom and substituents.[\[8\]](#) The carbon atom C-2, bonded to both the nitrogen and the ethylamine group, will be the most downfield.
- Aliphatic Carbons (< 60 ppm): The two carbons of the ethylamine side chain and the methyl group carbon on the ring will appear in the upfield region, consistent with sp³ hybridized carbons.[\[9\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[\[10\]](#)[\[11\]](#)

Experimental Protocol

- Sample Preparation: For a solid sample like this dihydrochloride salt, the Attenuated Total Reflectance (ATR) method is most convenient and requires no sample preparation beyond placing a small amount of powder on the crystal. Alternatively, the KBr pellet method can be

used by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

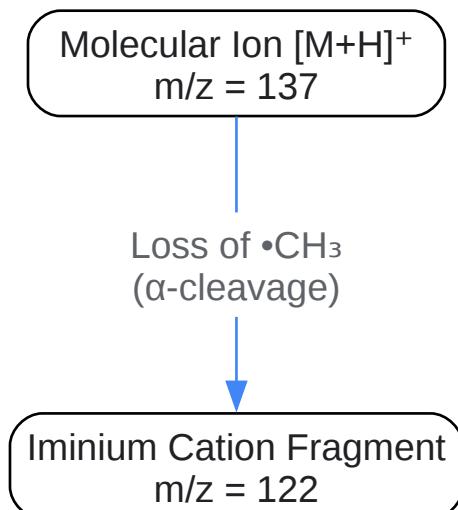
- Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is recorded first. The sample is then scanned, typically from 4000 cm^{-1} to 400 cm^{-1} . The final spectrum is presented as transmittance versus wavenumber (cm^{-1}).

Data Interpretation and Analysis

Wavenumber (cm^{-1})	Vibration Type	Intensity
3200 - 2800	N-H Stretch (R-NH_3^+ , Py-H $^+$)	Strong, Broad
3100 - 3000	C-H Stretch (Aromatic)	Medium
3000 - 2850	C-H Stretch (Aliphatic)	Medium
~1610, ~1500	C=C and C=N Stretch (Py Ring)	Medium-Strong
1600 - 1500	N-H Bend (R-NH_3^+)	Medium
< 1500	Fingerprint Region	Complex

- Diagnostic Region ($>1500\text{ cm}^{-1}$): The most telling feature will be a very broad and strong absorption band spanning from roughly 2800 to 3200 cm^{-1} . This is characteristic of the N-H stretching vibrations of the protonated primary amine (ammonium, R-NH_3^+) and the pyridinium ion. The C-H stretching vibrations will appear as sharper peaks superimposed on this broad band; those just above 3000 cm^{-1} are from the aromatic pyridine ring, while those just below 3000 cm^{-1} are from the aliphatic methyl and ethyl groups.[12][13] Characteristic stretching vibrations for the C=C and C=N bonds of the pyridine ring are expected in the $1500\text{-}1610\text{ cm}^{-1}$ range.[14] Additionally, the N-H bending vibration for the ammonium group typically appears in this region.
- Fingerprint Region ($<1500\text{ cm}^{-1}$): This region contains a complex series of absorptions corresponding to many bending and stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[15]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation


Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a salt, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that allows for the analysis of polar, non-volatile compounds.

Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.
- **Ionization:** Introduce the sample into an ESI-MS instrument operating in positive ion mode. The ESI process will desolvate and ionize the molecules.
- **Analysis:** The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis

- **Molecular Ion Peak:** The dihydrochloride salt will not be observed directly. Instead, the spectrum will show the protonated free base, $[C_8H_{12}N_2 + H]^+$. The molecular weight of the free base is 136.19 g/mol. Therefore, the most prominent peak in the high-mass region will be the molecular ion peak $[M+H]^+$ at m/z 137.1.
- **Nitrogen Rule:** The free base ($C_8H_{12}N_2$) contains an even number of nitrogen atoms, which, according to the nitrogen rule, dictates an even nominal molecular weight (136). The observed $[M+H]^+$ ion at m/z 137 is consistent with this rule.[\[16\]](#)[\[17\]](#)
- **Key Fragmentation Pathway (α -Cleavage):** Amines characteristically fragment via cleavage of the C-C bond alpha to the nitrogen atom (α -cleavage).[\[18\]](#)[\[19\]](#) This process results in the formation of a stable, resonance-stabilized iminium cation. For 1-(5-Methylpyridin-2-yl)ethanamine, the most likely fragmentation is the loss of a methyl radical ($\bullet CH_3$) from the parent ion.

[Click to download full resolution via product page](#)

Figure 2: Primary α -cleavage fragmentation pathway in ESI-MS.

This α -cleavage is the energetically favored pathway because the resulting positive charge is stabilized by the nitrogen atom.[20] The detection of a significant peak at m/z 122, corresponding to the loss of 15 mass units (a methyl group) from the molecular ion, would be strong evidence for the ethylamine side chain.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride**. ^1H and ^{13}C NMR establish the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the protonated amine and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust, self-validating analytical workflow essential for ensuring the quality and identity of critical chemical reagents in research and development.

References

- Chemistry Steps. Interpreting IR Spectra.
- Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained.
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
- JoVE. Mass Spectrometry: Amine Fragmentation.
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley.
- Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
- JoVE. Mass Spectrometry of Amines.
- International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
- Specac Ltd. Interpreting Infrared Spectra.
- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.
- ACS Publications. Interpretation of Infrared Spectra Second Edition.
- Chemistry LibreTexts. 6.5: Amine Fragmentation.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Human Metabolome Database. ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0061888).
- NIH National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]

- 3. microbenotes.com [microbenotes.com]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. longdom.org [longdom.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Mass Spectrometry of Amines [jove.com]
- 17. GCMS Section 6.15 [people.whitman.edu]
- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423209#1-5-methylpyridin-2-yl-ethanamine-dihydrochloride-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com